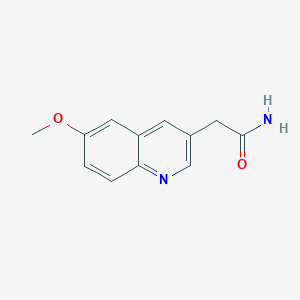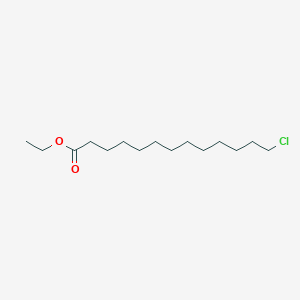
(S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one is a chiral compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to the chromen-2-one core. The chirality of the compound is due to the stereocenter at the pyrrolidine ring, making it an important molecule in asymmetric synthesis and chiral chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 6-(2-aminopyrrolidin-1-yl)chromen-2-one using a suitable cyclizing agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of microfluidic reactors has also been explored for the efficient synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: (S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced chroman-2-one, and substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
(S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of (S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect .
Comparación Con Compuestos Similares
- (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
- ®-6-(Pyrrolidin-2-yl)-2H-chromen-2-one
- (S)-6-(Pyrrolidin-2-yl)-1H-indole
Comparison: Compared to its analogs, (S)-6-(Pyrrolidin-2-yl)-2H-chromen-2-one is unique due to its specific stereochemistry and the presence of the chromen-2-one core. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
6-[(2S)-pyrrolidin-2-yl]chromen-2-one |
InChI |
InChI=1S/C13H13NO2/c15-13-6-4-10-8-9(3-5-12(10)16-13)11-2-1-7-14-11/h3-6,8,11,14H,1-2,7H2/t11-/m0/s1 |
Clave InChI |
LLDJXUZDFPMJJQ-NSHDSACASA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=CC3=C(C=C2)OC(=O)C=C3 |
SMILES canónico |
C1CC(NC1)C2=CC3=C(C=C2)OC(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13321631.png)
![2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321632.png)
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13321636.png)
![4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13321642.png)

![Spiro[cyclopentane-1,2'-indene]-1',3'-dione](/img/structure/B13321648.png)
![3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13321655.png)


![3-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13321664.png)




